7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . This intermediate can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as triethylamine or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized derivatives .
Scientific Research Applications
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of semiconducting materials for organic electronics, such as organic photovoltaics and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
Uniqueness
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its fused thiazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H6ClN3S |
---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
7-chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
WFPGJZULWIZCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
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